3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Description
3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (CAS: 81934-12-5) is a heterocyclic compound featuring a dihydroimidazothiazole core fused to a meta-substituted aniline group. Its molecular formula is C₁₁H₁₁N₃S, with a molecular weight of 217.29 g/mol and a calculated XLogP3 value of 1.5 . This compound belongs to the imidazothiazole class, known for diverse pharmacological activities, including antimicrobial, antiviral, and antioxidant properties. The presence of a chiral center in the dihydroimidazothiazole ring may influence its biological selectivity and potency .
Properties
IUPAC Name |
3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-6,10H,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKOYYZHDOIYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614012 | |
| Record name | 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155861-24-8 | |
| Record name | 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo-thiazole ring . The reaction conditions often involve heating the reagent mixture in a solvent such as benzene for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial solvents, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo-thiazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to suppress the growth of certain cancer cell lines.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with molecular targets within cells. The compound can bind to specific proteins or enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the type of cells involved.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (CAS: 4335-34-6)
- Structure : Differs in the substitution position (para vs. meta on the aniline ring).
- Properties : Molecular weight = 217.29, XLogP3 = 1.5, similar to the target compound.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
- Structure : Coumarin moiety replaces the aniline group.
- Activity : Exhibits antiviral activity against Parvovirus B18. Substitutions (e.g., methoxy or methyl groups) modulate cell-specific effects. For example:
- Compound 7 (5-methoxy) : Selective inhibition in UT7/EpoS1 cells.
- Compound 8 (2-methyl) : Active in erythroid progenitor cells (EPCs).
- Key Finding: Small structural changes (e.g., substituents on indolinone or imidazothiazole) significantly alter biological activity .
3-Aryl-5,6-dihydroimidazo[2,1-b]thiazoles
- Structure : Aryl substituents (e.g., 4-chlorophenyl, 4-hydroxyphenyl) at position 3 of the imidazothiazole core.
- Activity :
- 4-Chlorophenyl derivative : MIC = 15.625 μg/mL against Candida albicans, twice as potent as Furacilin.
- 4-Hydroxyphenyl derivative : 97% DPPH radical scavenging, the highest antioxidant activity in the series.
- Mechanism : Antioxidant activity involves single electron transfer (SET) and radical cation formation .
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline (CAS: 1056562-54-9)
- Structure: Morpholinomethyl group added to the imidazothiazole core.
- Properties : Molecular formula C₁₆H₁₈N₄OS; likely improves solubility due to the morpholine moiety.
Mechanistic Insights
- Antimicrobial Activity : The dihydroimidazothiazole core disrupts bacterial membranes or enzymatic targets. Chlorine substituents enhance lipophilicity and target binding .
- Antiviral Activity : Coumarin derivatives interfere with viral replication machinery, possibly by inhibiting NS protein complexes .
- Antioxidant Activity : Electron-donating groups (e.g., -OH) facilitate radical scavenging via SET mechanisms .
Biological Activity
3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects based on recent research findings.
- Molecular Formula : CHNS
- Molecular Weight : 217.3 g/mol
- CAS Number : 81934-12-5
This compound features a thiazole ring fused with an imidazole structure, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Specific methods can vary, but they generally include the use of thiazole and imidazole derivatives as starting materials.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC values ranging from 10 to 25 µM depending on the specific cell line tested.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 12 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways that promote cancer cell growth.
- Reactive Oxygen Species (ROS) : The compound appears to induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis.
- Anti-inflammatory Effects : Some research suggests that this compound exhibits anti-inflammatory properties, which could contribute to its anticancer effects by reducing tumor-promoting inflammation.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Mice Models : In a study involving mice xenografted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Research indicates that it has a favorable absorption profile and can effectively cross biological membranes, including the blood-brain barrier.
Q & A
What are the optimal synthetic routes and characterization methods for 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline?
Basic Research Focus
The compound is typically synthesized via multi-step protocols involving cyclocondensation of substituted thiazoles and imidazoles. Key steps include controlling reaction conditions (e.g., solvent polarity, temperature) to optimize yield and purity . Post-synthesis characterization requires 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. For example, derivatives with para-substituted aryl groups show distinct NMR shifts (e.g., δ 6.28–8.30 ppm for aromatic protons) . HPLC or column chromatography is critical for purification due to byproduct formation in multi-step syntheses .
How can researchers design antimicrobial assays to evaluate this compound against methicillin-resistant Staphylococcus aureus (MRSA)?
Advanced Research Focus
Standard protocols involve broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example, compounds in this class exhibit MICs of 15.625–31.25 µg/mL against MRSA, with cytotoxicity assessed via mammalian cell lines (e.g., HEK-293) and Galleria mellonella larvae models for in vivo validation . Include controls like Furacilin (MIC = 31.25 µg/mL) and normalize results to cell viability (e.g., MTT assays) to distinguish bactericidal effects from cytotoxicity .
What structural modifications enhance potency and selectivity in this compound derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight the importance of substituents on the aryl ring. Para-substituted electron-donating groups (e.g., -OH, -OCH3) improve antioxidant activity (e.g., 97% DPPH radical inhibition for 4e), while electron-withdrawing groups (e.g., -NO2, -Cl) enhance antimicrobial potency . Computational docking can predict binding to targets like bacterial dihydrofolate reductase or fungal ergosterol biosynthesis enzymes .
What experimental approaches elucidate the mechanism of action for this compound’s biological activity?
Advanced Research Focus
For antimicrobial activity, use time-kill assays to assess bactericidal vs. bacteriostatic effects. For anticancer or metabolic effects (e.g., SIRT1 modulation), employ Western blotting to track protein deacetylation or qPCR for downstream gene expression . Molecular dynamics simulations can map interactions with SIRT1 (EC₅₀ = 0.16 µM) or bacterial membrane proteins .
How do researchers evaluate the antioxidant potential of this compound?
Basic Research Focus
The DPPH radical scavenging assay is standard, measuring absorption at 517 nm after incubation. Derivatives with phenolic -OH groups (e.g., 4e) achieve 97% inhibition, outperforming methoxy-substituted analogs (89–92%) . Correlate results with FRAP (ferric reducing antioxidant power) assays to validate electron-donating capacity .
What techniques resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies in MICs or IC50 values often arise from variations in assay conditions (e.g., bacterial strain, serum protein binding). Address this by standardizing protocols (CLSI guidelines) and using checkerboard assays to assess synergism with known antibiotics . For in vitro-in vivo discordance, employ pharmacokinetic (PK) studies to evaluate bioavailability and tissue penetration .
How can computational tools aid in target identification for this compound?
Advanced Research Focus
Molecular docking (AutoDock Vina) and pharmacophore modeling predict interactions with targets like bacterial gyrase or human sirtuins. For example, derivatives with bulky substituents show higher affinity for SIRT1’s hydrophobic binding pocket . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .
What strategies improve the compound’s stability and solubility for in vivo studies?
Advanced Research Focus
Salt formation (e.g., hydrochloride salts) enhances water solubility, as seen in analogs like 3-(2-methylimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl . Prodrug approaches (e.g., esterification of -OH groups) improve metabolic stability. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-MS analysis .
How do researchers assess the compound’s potential for off-target effects?
Advanced Research Focus
High-throughput screening (e.g., Eurofins PanLabs®) identifies off-target interactions with GPCRs, kinases, or ion channels. For genotoxicity, perform Ames tests or comet assays . Combine with transcriptomic profiling (RNA-seq) to detect unintended pathway modulation .
What in vivo models are appropriate for preclinical validation of therapeutic potential?
Advanced Research Focus
For antimicrobial studies, use murine thigh infection models inoculated with MRSA. For metabolic or anticancer activity, employ db/db mice (diabetes) or xenograft tumors . Monitor pharmacodynamic endpoints (e.g., bacterial load, tumor volume) and correlate with plasma concentrations via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
